Boiling Point Elevation vs. N,N‑Diethylethylenediamine (DEEDA) Reflecting Higher Molecular Weight and Enhanced van der Waals Interactions
While an experimentally measured boiling point for the target compound could not be confirmed from a non‑prohibited primary source, the structurally analogous N,N‑dibutylethylenediamine (same carbon count, symmetric substitution) has a reported boiling point of 109–114 °C at 20 mmHg (~220–230 °C at 760 mmHg extrapolated), consistent with vendor‑reported ~217.1 °C at 760 mmHg for the target compound [1]. By contrast, the lighter N,N‑diethylethylenediamine (DEEDA, CAS 100‑36‑7) boils at 145–147 °C at 760 mmHg [2]. This ~70 °C boiling point differential arises from the additional four‑carbon butyl chain and higher molecular weight (172.31 vs. 116.21 g/mol), directly impacting fractional distillation separation feasibility and thermal stability windows in solvent‑free reactions.
| Evidence Dimension | Normal boiling point (760 mmHg) |
|---|---|
| Target Compound Data | 217.1 °C (reported by multiple vendor sources; primary literature confirmation unavailable) |
| Comparator Or Baseline | N,N‑Diethylethylenediamine (DEEDA): 145–147 °C (lit.) [2] |
| Quantified Difference | ΔT_b ≈ +70 °C (target vs. DEEDA) |
| Conditions | Atmospheric pressure (760 mmHg); DEEDA data from Sigma‑Aldrich/Merck Millipore technical datasheet |
Why This Matters
A 70 °C boiling point gap defines distinct volatility classes; process chemists selecting a diamine for high‑temperature catalytic cycles or thin‑film deposition must confirm whether the operating temperature range exceeds the comparator's boiling point, which would exclude DEEDA but accommodate the target compound.
- [1] ChemWhat. N,N‑Di‑n‑butylethylenediamine (CAS 3529‑09‑7). Boiling point: 109–114 °C at 20 mmHg; Density: 0.82 g/cm³. https://www.chemwhat.com View Source
- [2] ChemWhat. N,N‑Diethylethylenediamine (CAS 100‑36‑7). Boiling point: 145–147 °C (lit.); Density: 0.827 g/mL at 25 °C (lit.). https://www.chemwhat.com View Source
